4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine
Overview
Description
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antibacterial and Antimicrobial Activity
- Thiazolo[4,5-d]pyrimidines Synthesis and Evaluation : A study involving the synthesis of derivatives from 4-amino-5-bromo-2-chloro-6-methylpyrimidine demonstrated significant antibacterial evaluations. These compounds, upon substitution and further modification, including reactions with morpholine, showcased potential antibacterial properties (Rahimizadeh et al., 2011).
Biocorrosion Inhibition
- 2-Aminopyrimidine Derivatives on SRB : Research indicated that 2-aminopyrimidine derivatives, including those modified with morpholine, have biocidal activity against specific bacterial strains and effectively reduce biocorrosion of steel. This highlights the potential application of similar compounds in protecting materials against microbial-induced corrosion (Onat et al., 2016).
Antimicrobial Activity of Thiomorpholine Derivatives
- Synthesis and Antimicrobial Activity : A study focused on the development of new bioactive molecules derived from thiomorpholine, including synthesis through nucleophilic substitution reactions. These derivatives displayed antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Corrosion Inhibition
- Thiomorpholin-4-ylmethyl-phosphonic Acid on Iron Corrosion : This study synthesized compounds including thiomorpholin-4-ylmethyl-phosphonic acid to investigate their inhibitory effects on iron corrosion in sodium chloride solutions. Results showed these compounds significantly reduced corrosion rates, indicating their potential as corrosion inhibitors (Amar et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZMFLTYAJQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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